[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol: is a chemical compound that features a quinoline ring substituted with a bromine atom at the 7th position and a piperidine ring attached to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of 7-Bromoquinoline: The starting material, quinoline, undergoes bromination to introduce a bromine atom at the 7th position.
Piperidine Introduction: The brominated quinoline is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.
Methanol Addition: Finally, the piperidinyl derivative is treated with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]formaldehyde or [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
Chemical Intermediates: Used in the production of other complex molecules in the chemical industry.
Mechanism of Action
The mechanism by which [1-(7-Bromoquinolin-2-yl)piperidin-4-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, while the piperidine ring can enhance binding affinity to proteins.
Comparison with Similar Compounds
- [1-(7-Chloroquinolin-2-yl)piperidin-4-yl]methanol
- [1-(7-Fluoroquinolin-2-yl)piperidin-4-yl]methanol
- [1-(7-Iodoquinolin-2-yl)piperidin-4-yl]methanol
Uniqueness:
- Bromine Substitution: The presence of a bromine atom at the 7th position of the quinoline ring can significantly alter the compound’s reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- Versatility: The combination of the quinoline and piperidine rings with a methanol group provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
[1-(7-bromoquinolin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c16-13-3-1-12-2-4-15(17-14(12)9-13)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYLHPLCGDKVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.